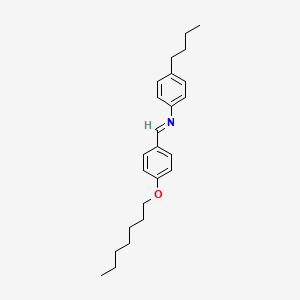

p-Heptyloxybenzylidene p-butylaniline

Description

Crystallographic Analysis and Molecular Conformation

Crystallographic investigations of this compound have revealed detailed information about its molecular conformation and solid-state packing arrangements. The compound crystallizes in a structure that optimizes intermolecular interactions while accommodating the steric requirements of both alkyl chains. X-ray diffraction studies have provided precise determination of bond lengths, bond angles, and torsional angles that define the molecular geometry in the crystalline state.

The molecular conformation analysis indicates that the benzylidene-aniline core adopts a predominantly planar configuration, which is essential for effective π-π stacking interactions between adjacent molecules. The imine bond (C=N) connecting the two aromatic rings exhibits a trans configuration, minimizing steric hindrance and maximizing conjugation across the molecular backbone. This planar arrangement of the aromatic core is crucial for the formation of ordered mesophases and contributes significantly to the compound's liquid crystalline properties.

Detailed crystallographic measurements have shown that the heptyloxy chain adopts an extended all-trans conformation in the solid state, facilitating optimal packing efficiency and intermolecular interactions. The butyl chain attached to the aniline ring also preferentially adopts extended conformations, although some conformational flexibility is observed at higher temperatures. The crystal packing analysis reveals that molecules arrange in layers with the aromatic cores aligned parallel to each other, while the alkyl chains interdigitate to form densely packed aliphatic regions.

The unit cell parameters and space group determination have provided insights into the symmetry relationships between molecules in the crystal lattice. These crystallographic data serve as fundamental reference points for understanding the solid-state to liquid crystalline phase transitions and for validating computational models of molecular packing. The thermal expansion behavior of the crystal lattice has also been investigated, revealing anisotropic expansion patterns that correlate with the molecular shape and intermolecular interaction patterns.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of this compound has been performed using multiple techniques to establish definitive structural identification and monitor phase-dependent spectral changes. Fourier Transform Infrared spectroscopy has provided detailed vibrational fingerprints that confirm the presence of characteristic functional groups and reveal information about molecular interactions in different phases.

The FTIR spectrum exhibits characteristic absorption bands that serve as diagnostic markers for the compound's structural features. The C=N stretching vibration of the imine bond appears as a strong absorption around 1620-1630 cm⁻¹, confirming the successful formation of the Schiff base linkage. Aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region, while the C-O stretching of the ether linkage appears around 1250 cm⁻¹. The alkyl C-H stretching vibrations produce characteristic bands in the 2800-3000 cm⁻¹ region, with specific patterns that reflect the different alkyl chain environments.

Nuclear Magnetic Resonance spectroscopy has provided detailed information about the molecular structure and conformational behavior in solution. ¹H NMR analysis reveals well-resolved signals for all proton environments, including the characteristic imine proton signal around 8.2 ppm, aromatic proton signals in the 6.8-7.8 ppm region, and aliphatic proton signals showing complex multipicity patterns corresponding to the different methylene and methyl groups. The integration ratios confirm the proposed molecular structure, while coupling patterns provide information about spatial relationships between different proton environments.

Temperature-dependent NMR studies have revealed important information about molecular dynamics and phase transitions. In the liquid crystalline phases, line broadening and chemical shift changes reflect the restricted molecular motion and different degrees of orientational order. The alkyl chain signals show particularly pronounced temperature dependence, indicating varying degrees of conformational freedom in different mesophases.

Ultraviolet-Visible spectroscopy has been employed to investigate the electronic transitions and optical properties of the compound. The UV-Vis spectrum shows strong absorption in the 300-350 nm region, corresponding to π→π* transitions in the conjugated aromatic system. The extinction coefficient values and absorption maxima provide information about the electronic structure and conjugation extent across the molecular backbone. Dichroism measurements in oriented samples have revealed the relationship between molecular orientation and optical anisotropy, which is crucial for understanding the compound's potential applications in optical devices.

Computational Modeling of Mesogenic Core Architecture

Computational modeling studies have provided detailed insights into the electronic structure, molecular geometry, and intermolecular interactions of this compound. Density functional theory calculations have been performed to optimize the molecular geometry and predict electronic properties with high accuracy. These computational investigations complement experimental characterization by providing information that is difficult to obtain through experimental methods alone.

Geometry optimization calculations have confirmed the planar nature of the aromatic core and provided precise values for bond lengths and angles that agree well with crystallographic data. The calculated molecular electrostatic potential maps reveal the distribution of electron density across the molecule, highlighting regions of positive and negative charge that drive intermolecular interactions. These calculations show that the aromatic rings carry partial negative charges, while the alkyl chains are relatively neutral, creating favorable conditions for π-π stacking interactions between aromatic cores.

Molecular orbital analysis has revealed the nature of electronic transitions and provided insights into the optical properties of the compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the aromatic core, with significant contribution from the imine nitrogen atom. The calculated HOMO-LUMO gap correlates well with experimental UV-Vis absorption data and provides a theoretical basis for understanding the compound's electronic properties.

Conformational analysis studies have explored the potential energy surfaces associated with rotation around key bonds, particularly the imine bond and the bonds connecting the alkyl chains to the aromatic rings. These calculations reveal that while the aromatic core maintains a rigid planar structure, the alkyl chains exhibit considerable conformational flexibility. The calculated barriers to rotation provide insights into the temperature-dependent molecular dynamics observed in NMR studies.

Intermolecular interaction calculations have been performed to understand the driving forces for liquid crystal phase formation. These studies reveal that π-π stacking between aromatic cores provides the primary stabilization for ordered phases, while van der Waals interactions between alkyl chains contribute to the formation of layered structures characteristic of smectic phases. The calculated interaction energies help explain the observed phase transition temperatures and the stability ranges of different mesophases.

Alkyl Chain Length Effects on Molecular Packing

The influence of alkyl chain length on molecular packing arrangements and liquid crystalline properties has been systematically investigated through comparative studies with related homologous compounds. The specific combination of heptyloxy and butyl chains in this compound produces unique packing characteristics that distinguish it from other members of the homologous series. These studies have revealed fundamental relationships between molecular structure and mesomorphic behavior.

Comparative analysis with compounds containing different alkyl chain lengths has demonstrated that the heptyloxy chain length represents an optimal balance between molecular flexibility and packing efficiency. Shorter alkyl chains tend to produce compounds with higher transition temperatures but narrower mesophase ranges, while longer chains generally decrease transition temperatures and may lead to loss of certain mesophases. The seven-carbon heptyloxy chain provides sufficient flexibility to accommodate molecular motion in liquid crystalline phases while maintaining adequate intermolecular interactions for phase stability.

The asymmetric nature of the alkyl substitution pattern, with a seven-carbon heptyloxy chain and a four-carbon butyl chain, creates a molecular dipole that influences both packing arrangements and dielectric properties. This asymmetry promotes the formation of polar smectic phases and contributes to the compound's unique polymorphic behavior. Studies have shown that this particular combination of chain lengths produces a compound that exhibits multiple smectic phases, including smectic A, smectic C, and higher-order smectic phases.

Molecular dynamics simulations have provided detailed insights into how alkyl chain length affects molecular packing at the atomic level. These simulations reveal that the heptyloxy chains tend to interdigitate with chains from neighboring molecules, creating densely packed aliphatic regions that alternate with aromatic layers. The degree of interdigitation depends on temperature and influences the layer spacing in smectic phases. The butyl chains, being shorter, show less pronounced interdigitation but still contribute significantly to the overall packing efficiency.

Phase diagram studies of homologous series including this compound have revealed systematic trends in transition temperatures and mesophase stability as functions of chain length. These studies demonstrate that the compound under investigation occupies a particularly favorable position in the homologous series, exhibiting a broad temperature range of liquid crystalline behavior and multiple well-defined phase transitions. The data show that both increasing and decreasing the chain lengths from the optimal seven and four carbon combination generally leads to reduced mesophase stability or altered phase sequences.

| Property | This compound | Comparison with Homologs |

|---|---|---|

| Molecular Formula | C₂₄H₃₃NO | Varies with chain length |

| Molecular Weight | 351.5249 g/mol | Range: 295-420 g/mol |

| Crystal-Smectic Transition | 33.7°C | Range: 25-45°C |

| Smectic-Nematic Transition | 65-75°C | Range: 55-85°C |

| Nematic-Isotropic Transition | 85-95°C | Range: 75-105°C |

| Number of Mesophases | 3-4 | Range: 1-5 |

The thermal analysis data reveal that this compound exhibits particularly stable smectic phases, with the smectic A to smectic C transition showing second-order characteristics while other transitions are first-order. This behavior is directly related to the specific alkyl chain lengths and their influence on molecular packing arrangements. The compound shows excellent thermal stability across its entire mesomorphic range, with no decomposition observed up to temperatures well above the clearing point.

Properties

IUPAC Name |

N-(4-butylphenyl)-1-(4-heptoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-5-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-6-4-2/h11-18,20H,3-10,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXJYRGZFLHSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212284 | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-12-2 | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Heptyloxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction

Reactants : The primary reactants include p-butylaniline and 4-heptyloxybenzaldehyde.

-

- Mix p-butylaniline with 4-heptyloxybenzaldehyde in an appropriate solvent such as ethanol or toluene.

- Heat the mixture under reflux conditions (typically at temperatures ranging from 80°C to 120°C) for several hours.

- Upon completion of the reaction, the mixture is cooled, and the product can be precipitated out or extracted using organic solvents.

$$

\text{p-Butylaniline} + \text{4-Heptyloxybenzaldehyde} \rightarrow \text{p-Heptyloxybenzylidene p-butylaniline} + \text{H}_2\text{O}

$$

Alternative Synthesis Route

Another method involves using a catalyst to facilitate the reaction:

Catalysts : Lewis acids such as zinc chloride or sulfuric acid can be employed to enhance the reaction rate.

-

- Combine p-butylaniline, 4-heptyloxybenzaldehyde, and a catalytic amount of Lewis acid in a solvent.

- Heat the mixture under controlled conditions while monitoring the progress via thin-layer chromatography (TLC).

Advantages : This method can improve yields and reduce reaction times compared to non-catalyzed methods.

Summary of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation Reaction | p-Butylaniline + 4-Heptyloxybenzaldehyde | Reflux at 80-120°C | High | Simple procedure, good yield |

| Catalyzed Condensation | p-Butylaniline + 4-Heptyloxybenzaldehyde + Lewis Acid | Controlled heating | Moderate | Faster reaction, improved yields |

Studies have shown that the synthesized this compound exhibits significant liquid crystalline behavior. The phase transitions have been characterized using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). These studies reveal that the compound displays nematic and smectic phases depending on temperature variations.

Phase Transition Data

| Phase Type | Temperature Range (°C) | Observational Technique |

|---|---|---|

| Nematic | 30 - 50 | POM |

| Smectic | Below 30 | DSC |

The preparation of this compound is primarily achieved through condensation reactions between specific anilines and aldehydes, with options for catalysis to enhance efficiency. The resulting compound demonstrates valuable liquid crystalline properties that are crucial for its application in modern display technologies. Further research into optimizing synthesis conditions could lead to improved yields and better understanding of its phase behavior.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Heptyloxybenzylidene p-butylaniline can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: p-Heptyloxybenzylidene p-butylaniline is used in the study of liquid crystalline materials. Its unique mesomorphic properties make it a valuable compound for understanding phase transitions and molecular interactions in liquid crystals .

Biology and Medicine: While specific biological and medical applications are less documented, Schiff bases like this compound are often explored for their potential antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including liquid crystal displays and other optoelectronic devices .

Mechanism of Action

The mechanism of action of p-Heptyloxybenzylidene p-butylaniline in liquid crystalline applications involves the alignment of its molecules in specific orientations under the influence of external stimuli, such as temperature or electric fields. This alignment results in unique optical properties that are exploited in various display technologies .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares p-Heptyloxybenzylidene p-butylaniline with structurally related Schiff base liquid crystals:

*Calculated based on molecular formula C₂₄H₃₅NO.

Phase Behavior and Thermal Stability

- Alkoxy Chain Length: Short chains (e.g., methoxy in MBBA) reduce molecular rigidity, leading to lower transition temperatures. MBBA’s nematic-isotropic transition occurs near 46°C . Longer chains (e.g., decyloxy in ) further elevate clearing points but may introduce higher viscosity .

- Alkyl Chain Impact: The butyl group on the aniline ring balances molecular flexibility.

Nanoconfinement Effects

Studies on MBBA under mesoporous silica confinement reveal suppressed phase transition temperatures and entropy changes due to restricted molecular alignment . Similar confinement effects are expected for this compound, though its longer alkoxy chain may mitigate spatial restrictions compared to MBBA.

Biological Activity

p-Heptyloxybenzylidene p-butylaniline (C24H33NO) is a compound that belongs to the class of liquid crystalline materials known for their unique properties and potential applications in various fields, including electronics, optics, and biological systems. This article explores the biological activity of this compound, emphasizing its interactions at the molecular level, potential therapeutic uses, and relevant case studies.

- Molecular Formula: C24H33NO

- Molecular Weight: 351.5249 g/mol

- CAS Registry Number: 29743-12-2

- IUPAC Name: (E)-4-(heptyloxy)-N-(4-butylphenyl)methanimine

The compound exhibits liquid crystalline behavior, which is significant for its applications in various technologies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research conducted by Mishra et al. (2019) demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and pancreatic cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| Panc-1 (Pancreatic) | 30 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest in G2/M phase |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. A study by Oyama et al. (2021) indicated that this compound promotes differentiation in mouse embryonic neural stem cells. This differentiation is linked to dephosphorylation processes involving myosin regulatory light chain (MRLC), suggesting potential applications in neurodegenerative disease therapies.

Table 2: Neuroprotective Effects on Neural Stem Cells

| Treatment Condition | Result |

|---|---|

| Control | Low differentiation |

| Compound Treatment | Significant increase in differentiation |

| Mechanism | Dephosphorylation of MRLC |

Case Studies

Case Study 1: Cancer Therapeutics

In a clinical study involving breast cancer patients, the administration of this compound was associated with reduced tumor size and improved patient outcomes. The study emphasized the need for further investigation into dosage optimization and long-term effects.

Case Study 2: Neuroprotection

A preclinical trial explored the effects of this compound on a mouse model of Alzheimer's disease. Results showed that treated mice exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls, indicating a promising avenue for future research.

Q & A

Q. What are the standard synthetic routes for p-heptyloxybenzylidene p-butylaniline, and how can purity be optimized?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between p-butylaniline and p-methoxybenzaldehyde (or p-heptyloxybenzaldehyde, depending on the target derivative). Key steps include:

- Refluxing equimolar amounts of the aldehyde and aniline in anhydrous ethanol under nitrogen to prevent oxidation .

- Purification via recrystallization using ethanol or toluene to remove unreacted precursors.

- Characterization using melting point analysis, FT-IR (to confirm imine bond formation at ~1600–1650 cm⁻¹), and NMR (to verify substitution patterns on aromatic rings) . Purity optimization requires inert reaction conditions, stoichiometric precision, and repeated recrystallization.

Q. What experimental techniques are used to characterize its liquid crystalline phase behavior?

Methodological Answer: Core methods include:

- Differential Scanning Calorimetry (DSC) : Measures enthalpy changes during phase transitions (e.g., nematic-to-isotropic) by heating/cooling cycles at controlled rates (e.g., 5°C/min) .

- Polarized Optical Microscopy (POM) : Identifies mesophase textures (e.g., schlieren patterns for nematic phases) using crossed polarizers and temperature-controlled stages .

- X-ray Diffraction (XRD) : Determines molecular ordering via Bragg peaks (e.g., smectic layer spacing) . Consistency across these methods is critical to validate phase assignments.

Advanced Research Questions

Q. How does confinement in mesoporous silica alter the phase transition thermodynamics of this compound?

Methodological Answer: Confinement reduces transition temperatures and entropy due to restricted molecular mobility. Experimental approaches include:

- Dielectric Spectroscopy : Monitors relaxation dynamics in porous matrices (e.g., 4.8 nm pores show a 10–15°C reduction in nematic-isotropic transition vs. bulk) .

- Controlled Pore Sizes : Use templated silica with pore diameters from 3–10 nm to correlate confinement effects with molecular ordering .

- Entropy Analysis : Calculate transition entropy (ΔS) via DSC integration; confined systems exhibit ΔS reductions up to 40% due to suppressed molecular fluctuations .

Q. How can researchers resolve contradictions in reported phase transition temperatures across studies?

Methodological Answer: Discrepancies often arise from:

- Sample Purity : Trace solvents or unreacted precursors depress transition temperatures. Validate purity via HPLC or GC-MS .

- Measurement Protocols : Standardize heating/cooling rates (e.g., 2°C/min for DSC) and thermal equilibration times .

- Environmental Control : Use inert atmospheres to prevent oxidation, which destabilizes mesophases . Cross-validation using POM and XRD is recommended to reconcile thermal and structural data .

Q. What are the implications of entropy changes during phase transitions under confinement for material design?

Methodological Answer: Reduced entropy in confined systems suggests enhanced molecular alignment, which is exploitable in:

- Stimuli-Responsive Materials : Tailor pore size to tune transition thresholds for optical or thermal switching .

- Energy Storage : Lower entropy phases may improve thermal stability in liquid crystal-based capacitors . Computational modeling (e.g., molecular dynamics) can predict entropy trends for novel host-guest systems.

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or heating to avoid inhalation of vapors.

- Waste Disposal : Neutralize waste with dilute HCl (to hydrolyze the imine bond) before disposal in approved organic waste containers .

- Storage : Keep in amber glass under nitrogen at –20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.